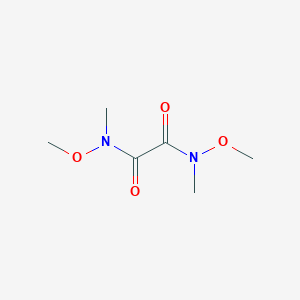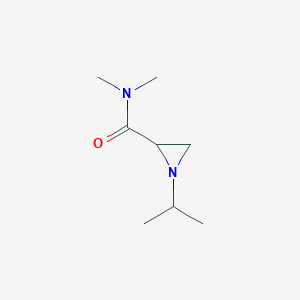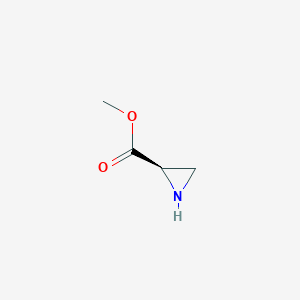
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide, also known as Dibutyryl-cGMP, is a cyclic nucleotide derivative that plays a crucial role in various cellular processes. It is commonly used in scientific research for its ability to mimic the effects of cGMP, a second messenger molecule that regulates a wide range of physiological functions.
Wirkmechanismus
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP exerts its effects by binding to and activating protein kinase G (PKG), a downstream effector of cGMP signaling. PKG activation leads to the phosphorylation of various target proteins, resulting in changes in their activity and function.
Biochemische Und Physiologische Effekte
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP has been shown to have a wide range of biochemical and physiological effects, including the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of gene expression. It has also been implicated in the regulation of blood pressure and vascular tone, and has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP is a useful tool for studying the effects of cGMP on various cellular processes, as it is stable and highly soluble in water. However, its effects may differ from those of endogenous cGMP, and care must be taken to ensure that the concentrations used in experiments are physiologically relevant.
Zukünftige Richtungen
There are several areas of future research that could be pursued using dibutyryl-cGMP as a tool. These include the study of its effects on cellular metabolism, the regulation of ion channels and transporters, and the modulation of gene expression. Additionally, further research is needed to elucidate the mechanisms underlying its anti-inflammatory and anti-oxidant properties, and to explore its potential therapeutic applications in the treatment of various diseases.
Synthesemethoden
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP can be synthesized through a multi-step process involving the reaction of 2H-1,2,4-benzothiadiazine-3-butanoic acid with bromine and subsequent esterification with butyric acid. The final product is a white crystalline powder that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxideMP is widely used in scientific research as a tool to study the effects of cGMP on various cellular processes. It has been shown to regulate the activity of various enzymes, ion channels, and transcription factors, and has been implicated in the regulation of cell proliferation, differentiation, and apoptosis.
Eigenschaften
CAS-Nummer |
101064-04-4 |
|---|---|
Produktname |
5,7-Dibromo-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide |
Molekularformel |
C11H10Br2N2O4S |
Molekulargewicht |
426.08 g/mol |
IUPAC-Name |
4-(5,7-dibromo-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)butanoic acid |
InChI |
InChI=1S/C11H10Br2N2O4S/c12-6-4-7(13)11-8(5-6)20(18,19)15-9(14-11)2-1-3-10(16)17/h4-5H,1-3H2,(H,14,15)(H,16,17) |
InChI-Schlüssel |
PZDIBDWIXFBOHZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCCC(=O)O)Br)Br |
Kanonische SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCCC(=O)O)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Methyl 3-aminothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B34649.png)
